N-(3-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-3-11-27-18-13-17(21-14(2)22-18)24-7-9-25(10-8-24)19(26)23-16-6-4-5-15(20)12-16/h4-6,12-13H,3,7-11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWPGGMVPYMYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the piperazine ring is formed through cyclization reactions.
Substitution with Fluorophenyl Group: The piperazine ring is then reacted with a fluorophenyl halide under conditions that promote nucleophilic substitution, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of Pyrimidinyl Group: The intermediate product is further reacted with a pyrimidinyl halide in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other electrophiles in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS: 946325-05-9)
- Key Differences : The phenyl group is substituted with 2-chloro instead of 3-fluoro.
- Impact : Chlorine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions but reduce solubility compared to fluorine. This substitution could alter target selectivity or metabolic stability.
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2)
- Key Differences : Replaces the pyrimidine group with a 4-oxoquinazoline-methyl moiety.
- A2 exhibits a melting point of 189.5–192.1°C and a moderate yield (52.2%).
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide)
- Key Differences : Features a 3-chloropyridinyl group and 4-tert-butylphenyl substituent.
- Impact : BCTC is a well-characterized TRPM8 antagonist with potent cold-sensing inhibition (IC₅₀ ~10 nM). The tert-butyl group enhances lipophilicity, favoring blood-brain barrier penetration, while the pyridine ring may confer stronger π-stacking.
Substituent Effects on Physicochemical Properties
- Halogen Effects : Fluorine (small, electronegative) vs. chlorine (larger, polarizable) impacts solubility and binding kinetics. Fluorinated analogs (e.g., A2) generally exhibit lower melting points than chlorinated derivatives (e.g., A4).
- Heterocycle Variations : Pyrimidine (target compound) vs. pyridine (BCTC) alters electron distribution and hydrogen-bonding capacity, influencing target engagement.
Biological Activity
N-(3-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- Piperazine core : This heterocyclic structure is known for its diverse pharmacological properties.
- Pyrimidine moiety : The presence of a pyrimidine ring enhances its potential as an enzyme inhibitor, particularly in cancer treatment.
The synthesis typically involves several steps, including the formation of the piperazine ring and the introduction of the fluorophenyl and pyrimidinyl groups. Analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
This compound primarily acts as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme often overexpressed in tumor cells. By inhibiting CA IX, the compound disrupts pH homeostasis within cancer cells, leading to:
- Reduced cell proliferation
- Increased apoptosis (programmed cell death)
This mechanism highlights its potential therapeutic applications in oncology, particularly for tumors that exhibit high levels of CA IX expression.
3.1 Antitumor Activity
Recent studies have demonstrated that derivatives of piperazine compounds can exhibit potent antitumor activity. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MGC-803 | 5.2 | Apoptosis |
| Compound B | HepG-2 | 3.8 | Autophagy |
| This compound | SKOV-3 | TBD | CA IX Inhibition |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
3.2 Multi-target Effects
Research has indicated that similar compounds can exert effects through multiple pathways including:
- Ferroptosis : A form of regulated cell death distinct from apoptosis.
- Cell Cycle Arrest : Inhibition of cell cycle progression leading to reduced tumor growth.
4. Conclusion
This compound stands out as a promising candidate in cancer therapy due to its ability to inhibit carbonic anhydrase IX and induce apoptosis in cancer cells. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
